

Technical Monograph: 2,2-Dimethylazetididin-3-amine

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Compound of Interest

Compound Name: 2,2-Dimethylazetididin-3-amine

CAS No.: 149105-89-5

Cat. No.: B131516

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Executive Summary: The Gem-Dimethyl Advantage

2,2-Dimethylazetididin-3-amine represents a specialized subclass of saturated nitrogen heterocycles. Unlike the parent azetididin-3-amine, the introduction of a gem-dimethyl group at the C2 position introduces profound steric and electronic modifications. For drug development professionals, this molecule is not merely a building block but a strategic tool for conformational restriction and metabolic blocking.

The presence of the gem-dimethyl group adjacent to the ring nitrogen (N1) serves two critical functions:

- **Metabolic Shielding:** It sterically hinders oxidative attack at the -carbon, a common metabolic soft spot in cyclic amines.
- **Vector Control:** It locks the puckering angle of the azetidine ring, enforcing a specific exit vector for substituents at the C3 position, crucial for precise ligand-receptor binding.

Structural Dynamics & Physicochemical Profile

Structural Analysis

The azetidine ring is inherently strained (~26 kcal/mol). The 2,2-dimethyl substitution exacerbates this strain while simultaneously stabilizing the molecule against ring-opening via the Thorpe-Ingold Effect (Gem-Dimethyl Effect). This effect compresses the internal bond angles, favoring the cyclic form over the open chain during synthesis and storage.

Property	Value / Characteristic	Clinical Implication
Molecular Formula		Low MW fragment (MW: 100.16) ideal for FBDD.
Ring Strain	High (~26-28 kcal/mol)	High reactivity in ring-expansion reactions; potential toxicity.
Chirality	C3 is a chiral center	Exists as (3R) and (3S) enantiomers.
Basicity (Predicted)	N1 Exocyclic	High basicity requires salt formation (e.g., 2HCl) for storage.
LogP (Predicted)	~ -0.3 to 0.1	Higher lipophilicity than parent azetidine due to methyls.

The Basicity Duality

This molecule contains two basic nitrogen centers. The ring nitrogen (N1) is a secondary amine, sterically crowded by the C2-methyls. The exocyclic amine at C3 is a primary amine.

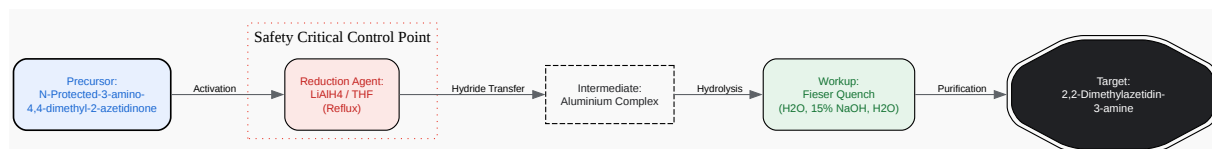
- **Reactivity Implication:** In nucleophilic substitutions, the exocyclic primary amine is kinetically favored due to the steric bulk protecting N1. This allows for selective functionalization of the C3-amine without protecting N1 in controlled conditions.

Synthetic Methodology: The β -Lactam Reduction Route

While various routes exist (e.g., cyclization of

-haloamines), the most robust protocol for accessing the 2,2-dimethyl isomer specifically is the reduction of a 4,4-dimethyl-2-azetidinone precursor. This ensures the methyl groups are correctly positioned relative to the nitrogen.

Synthesis Workflow Diagram



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Figure 1: Strategic reduction of the

-lactam scaffold to the saturated azetidine. The 4,4-dimethyl substitution on the lactam becomes the 2,2-dimethyl substitution on the amine.

Detailed Experimental Protocol

Objective: Synthesis of **2,2-dimethylazetidin-3-amine** via reduction.

Reagents:

- Precursor: tert-butyl (4,4-dimethyl-2-oxoazetidin-3-yl)carbamate (Boc-protected).
- Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv).
- Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure:

- Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

- Addition: Cool THF to 0°C. Carefully add LiAlH
pellets/powder. Caution: Pyrophoric.
- Substrate Introduction: Dissolve the
-lactam precursor in minimal THF and add dropwise to the LiAlH
suspension. The internal temperature must not exceed 10°C.
- Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. This step reduces the carbonyl to the methylene group.
- Fieser Quench (Critical): Cool to 0°C.
 - Add
mL water (where
= grams of LiAlH
).
 - Add
mL 15% NaOH.
 - Add
mL water.^[1]
 - Result: A granular white precipitate forms, allowing easy filtration.
- Isolation: Filter through Celite. Dry the filtrate over Na
SO
.
- Deprotection (If Boc remains): The harsh reduction conditions often cleave the Boc group. If not, treat with 4M HCl in dioxane to yield the dihydrochloride salt.

Validation:

- NMR (

H): Look for the disappearance of the carbonyl signal and the appearance of the C2-methyl singlets (~1.2-1.5 ppm).

- MS: M+H = 101.1 (free base).

Applications in Medicinal Chemistry

Metabolic Stability (The Alpha-Block)

In drug metabolism, Cytochrome P450 enzymes frequently target the carbon

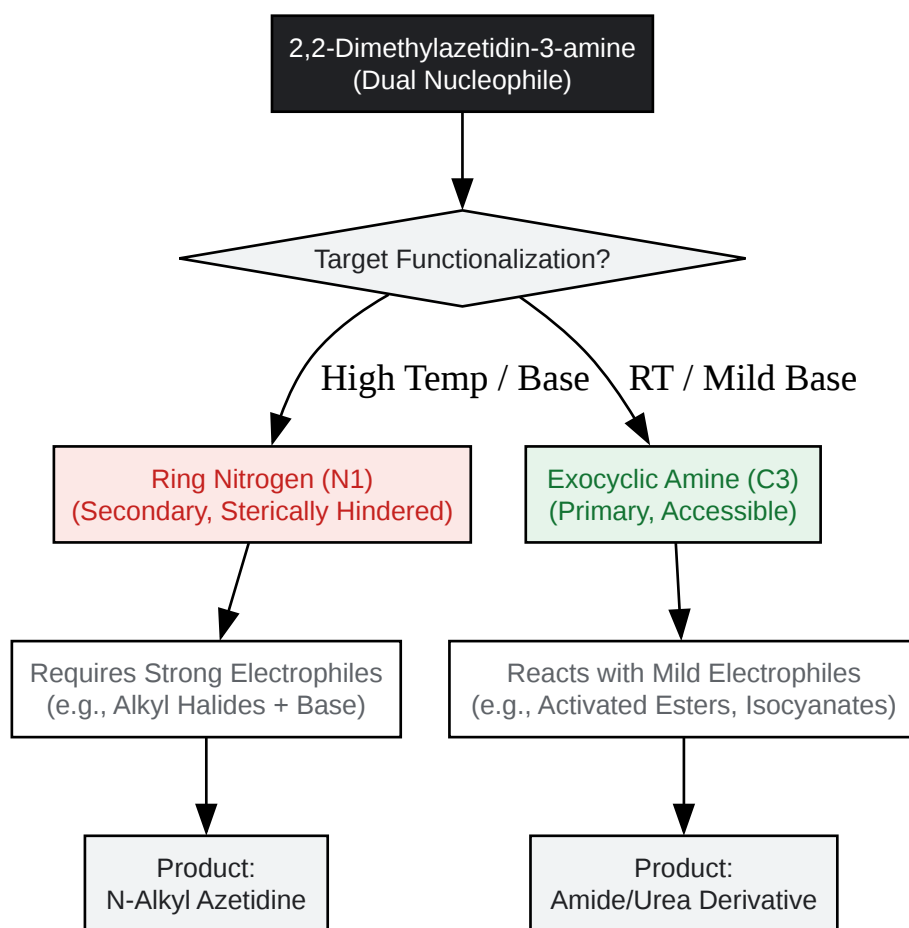
to the nitrogen. In standard azetidines, the C2 position is vulnerable.

- Mechanism: The gem-dimethyl group at C2 replaces the abstractable hydrogen atoms with methyl groups. This blocks

-hydroxylation and subsequent ring opening or dealkylation.

Reactivity & Selectivity Logic

The following decision tree illustrates how to utilize the molecule's dual-amine nature in library synthesis.



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Figure 2: Reactivity profile highlighting the kinetic selectivity of the C3 primary amine over the sterically hindered C2-flanked ring nitrogen.

Safety & Handling Protocols

Hazard Classification:

- Corrosive: Causes severe skin burns and eye damage (Category 1B).
- Acute Toxicity: Harmful if swallowed or inhaled.

Storage:

- Instability: Free base azetidines absorb CO from air rapidly.

- Recommendation: Store as the Dihydrochloride (2HCl) salt.
- Temperature: 2–8°C, under Argon/Nitrogen.

Emergency Protocol:

- Skin Contact: Wash immediately with polyethylene glycol 400, then water. Azetidines can penetrate skin; do not use organic solvents for washing as they may increase absorption.

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